molecular formula C14H10O2 B6240151 methyl 3-(naphthalen-2-yl)prop-2-ynoate CAS No. 887572-51-2

methyl 3-(naphthalen-2-yl)prop-2-ynoate

Cat. No.: B6240151
CAS No.: 887572-51-2
M. Wt: 210.2
InChI Key:
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Description

Methyl 3-(naphthalen-2-yl)prop-2-ynoate is an organic compound characterized by its molecular structure, which includes a naphthalene ring system attached to a prop-2-ynoate group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with naphthalene-2-carboxylic acid or its derivatives.

  • Reaction Steps: The carboxylic acid group is converted to an acyl chloride using reagents like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with prop-2-yn-1-ol in the presence of a base such as triethylamine (Et₃N) to form the ester.

  • Purification: The final product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods:

  • Batch vs. Continuous Processes: Industrial production may involve either batch or continuous processes, depending on the scale and desired purity.

  • Catalysts and Solvents: Catalysts such as palladium on carbon (Pd/C) and solvents like dichloromethane (DCM) are often used to optimize the reaction conditions.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

  • Substitution: Nucleophilic substitution reactions can occur at the prop-2-ynoate group, leading to various derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst are common choices.

  • Substitution: Nucleophiles such as ammonia (NH₃) or amines can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Naphthalene-2-carboxylic acid derivatives.

  • Reduction Products: Alcohols or amines derived from the prop-2-ynoate group.

  • Substitution Products: Various amides, esters, or other substituted derivatives.

Scientific Research Applications

Chemistry: Methyl 3-(naphthalen-2-yl)prop-2-ynoate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and receptor binding. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders and inflammation. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 3-(naphthalen-2-yl)prop-2-ynoate exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzyme active sites or receptor sites, leading to inhibition or activation of biological pathways. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • Methyl 3-(naphthalen-2-yl)-3-oxopropanoate: Similar structure but with an additional oxygen atom.

  • 3-methyl-N-naphthalen-2-yl-butanamide: Contains an amide group instead of the ester group.

  • 1-methyl-3-naphthalen-2-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Contains a pyrazolo[3,4-d]pyrimidin-4-amine moiety.

This comprehensive overview provides a detailed understanding of methyl 3-(naphthalen-2-yl)prop-2-ynoate, its preparation, reactions, applications, and comparison with similar compounds

Properties

CAS No.

887572-51-2

Molecular Formula

C14H10O2

Molecular Weight

210.2

Purity

95

Origin of Product

United States

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